4-Methyl-2-phenylpyrrolidine
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Overview
Description
4-Methyl-2-phenylpyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a methyl group at the fourth position and a phenyl group at the second position. Pyrrolidine derivatives are significant in organic and medicinal chemistry due to their presence in various biologically active molecules and pharmaceutical drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-2-phenylpyrrolidine can be synthesized through several methods. One common approach involves the cycloaddition of azomethine ylides with vinyl ketones. This reaction proceeds smoothly under mild conditions, yielding the desired product in moderate to high yields . Another method involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina .
Industrial Production Methods: Industrially, this compound is produced by the reaction of 1,4-butanediol and ammonia at elevated temperatures (165–200°C) and high pressure (17–21 MPa) in the presence of a cobalt- and nickel oxide catalyst. The reaction is carried out in a continuous tube reactor, and the product is obtained after multistage purification and separation .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-phenylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products:
Oxidation: Oxidation typically yields oxides of the compound.
Reduction: Reduction can produce various reduced derivatives.
Substitution: Substitution reactions yield halogenated derivatives or other substituted products.
Scientific Research Applications
4-Methyl-2-phenylpyrrolidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studying biological processes and interactions.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-Methyl-2-phenylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-Methyl-2-phenylpyrrolidine can be compared with other pyrrolidine derivatives:
Pyrrolidine: The parent compound, pyrrolidine, lacks the methyl and phenyl substitutions, making it less complex.
Pyrrolizines: These compounds have a fused ring structure, differing significantly in their chemical properties and biological activities.
Pyrrolidine-2-one: This derivative has a carbonyl group, altering its reactivity and applications.
Uniqueness: this compound’s unique structure, with both a methyl and phenyl group, imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
4-methyl-2-phenylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-9-7-11(12-8-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCVERGEPCICMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
891763-13-6 |
Source
|
Record name | 4-methyl-2-phenylpyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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